molecular formula C23H18BrFN4O3 B2952738 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide CAS No. 946302-03-0

2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2952738
CAS No.: 946302-03-0
M. Wt: 497.324
InChI Key: ISYDVQAUCCIWPB-UHFFFAOYSA-N
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Description

2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the bromophenyl group. The next steps involve the formation of the pyridine ring and the subsequent attachment of the fluorophenylacetamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on various cellular processes.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures with oxadiazole and pyridine rings. For example:

  • 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide
  • 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties. The uniqueness of 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide lies in its specific combination of substituents, which may confer unique reactivity and biological activity.

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN4O3/c1-13-11-14(2)29(12-19(30)26-18-6-4-3-5-17(18)25)23(31)20(13)22-27-21(28-32-22)15-7-9-16(24)10-8-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYDVQAUCCIWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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